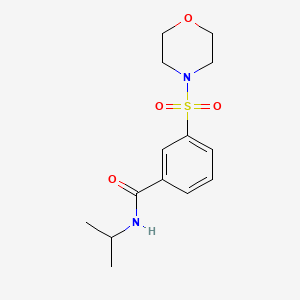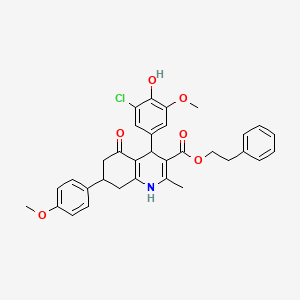![molecular formula C19H19FN2O3 B4928079 3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)
3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. It is commonly referred to as FPOP and has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of FPOP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. FPOP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of histone deacetylases, which play a key role in gene expression.
Biochemical and Physiological Effects:
FPOP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, FPOP has been shown to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPOP is its high potency and selectivity, making it a valuable tool for studying the function of specific enzymes and pathways. However, FPOP is also highly reactive and can be difficult to handle, which can limit its use in certain experiments. Additionally, FPOP is a relatively new compound, and further research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are a number of potential future directions for research on FPOP. One area of interest is in the development of new drugs based on the structure of FPOP. Another potential direction is in the study of FPOP's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of FPOP, as well as its potential applications in other scientific fields such as materials science and catalysis.
Conclusion:
In conclusion, 3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a unique and promising compound that has gained significant attention in scientific research. Its high potency and selectivity make it a valuable tool for studying specific enzymes and pathways, and its potential applications in the development of new drugs and therapies make it an exciting area of research. However, further research is needed to fully understand its properties and potential applications, and to overcome the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of FPOP involves the reaction of 4-fluoroaniline with 4-propoxybenzaldehyde in the presence of a base, followed by cyclization with ethyl acetoacetate. The resulting product is then purified through column chromatography to obtain FPOP in high purity.
Aplicaciones Científicas De Investigación
FPOP has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. FPOP has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(4-fluoroanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-2-11-25-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-14-5-3-13(20)4-6-14/h3-10,17,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVZBOUUWLVINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4928022.png)
![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)
